Chlorocardicin
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Overview
Description
Preparation Methods
Chlorocardicin is isolated from the fermentation broth of Streptomyces species using non-ionic porous resin and reverse phase chromatography . The production begins after the first 18 hours of fermentation, continuing through the stationary phase . The maximum volumetric titer of this compound, 165 pg/ml, is obtained after 6.5 days in the production medium .
Chemical Reactions Analysis
Chlorocardicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorocardicin has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of β-lactam antibiotics.
Biology: It is used to investigate the mechanisms of antibiotic resistance in bacteria.
Industry: It is used in the production of other β-lactam antibiotics and related compounds.
Mechanism of Action
Chlorocardicin exerts its effects by targeting the bacterial cell wall biosynthesis. It inhibits the enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Chlorocardicin is structurally related to nocardicin A and shares a similar activity profile . it differs in having a chlorine substituent on the phenylglycine unit, which may contribute to its unique properties . Other similar compounds include:
- Nocardicin A
- Penicillin
- Cephalosporin
These compounds also belong to the β-lactam class of antibiotics but differ in their specific structures and activity profiles .
Properties
CAS No. |
95927-71-2 |
---|---|
Molecular Formula |
C23H23ClN4O9 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18+/t15-,16+,19-/m1/s1 |
InChI Key |
UMDAIHWMUXNVSB-IMUCLJOZSA-N |
SMILES |
C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |
Synonyms |
chlorocardicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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